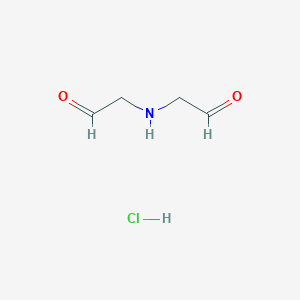
Te-benzoyltellanyl benzenecarbotelluroate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Te-benzoyltellanyl benzenecarbotelluroate is an organotellurium compound with the molecular formula C₁₄H₁₀O₂Te₂ It is characterized by the presence of tellurium atoms bonded to benzoyl and benzenecarbotelluroate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Te-benzoyltellanyl benzenecarbotelluroate typically involves the reaction of tellurium-containing reagents with benzoyl chloride and benzenecarbotelluroate precursors. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium atoms. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Te-benzoyltellanyl benzenecarbotelluroate undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzenecarbotelluroate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction may produce tellurium metal or lower oxidation state tellurium compounds. Substitution reactions can result in a variety of substituted benzoyltellanyl and benzenecarbotelluroate derivatives.
Wissenschaftliche Forschungsanwendungen
Te-benzoyltellanyl benzenecarbotelluroate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Te-benzoyltellanyl benzenecarbotelluroate involves its interaction with molecular targets and pathways within biological systems. The tellurium atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar chemical properties.
Benzoyl telluride: A related compound with a single tellurium atom bonded to a benzoyl group.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties but potential overlapping applications.
Uniqueness
Te-benzoyltellanyl benzenecarbotelluroate is unique due to its specific combination of benzoyl and benzenecarbotelluroate groups bonded to tellurium atoms. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113659-98-6 |
|---|---|
Molekularformel |
C14H10O2Te2 |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
Te-benzoyltellanyl benzenecarbotelluroate |
InChI |
InChI=1S/C14H10O2Te2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
CCZJXQFVZJFXPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[Te][Te]C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
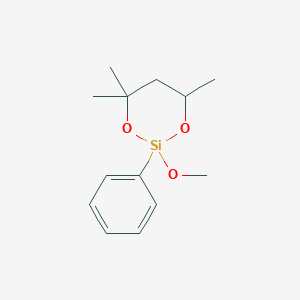


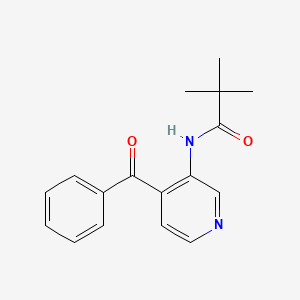
silane](/img/structure/B14306216.png)
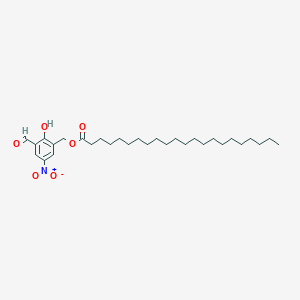
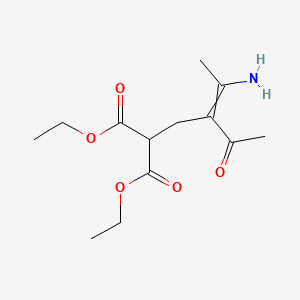

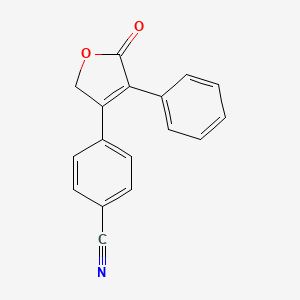

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
